molecular formula C18H13F6N3O2S B610348 Pyr10 CAS No. 1315323-00-2

Pyr10

Cat. No. B610348
M. Wt: 449.37
InChI Key: CVALMMCIOLXHDM-UHFFFAOYSA-N
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Description

Pyr10 is a pyrazole-derived compound that acts as a transient receptor potential cation channel 3 (TRPC3) blocker . It has the ability to distinguish between receptor-operated TRPC3 and native stromal interaction molecule 1 (STIM1)/Orai1 channels .


Synthesis Analysis

The synthesis of Pyr10 involves the compound N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of Pyr10 is characterized by a number of physicochemical properties. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds. Its topological polar surface area is 71.85, and its molecular weight is 449.06 . The compound also has a XLogP value of 5.11 .


Chemical Reactions Analysis

Pyr10 is known to inhibit Ca2+ influx in carbachol-stimulated TRPC3-transfected HEK293 cells . It has an IC50 of 0.72 μM for this process .


Physical And Chemical Properties Analysis

Pyr10 has a number of physical and chemical properties. It has a molecular weight of 449.37 . The compound is a synthetic organic molecule .

Scientific Research Applications

  • Pyr10 plays a role in the formation of alternative DNA structures in plasmids, which could modulate biological activities of genes and genomes through triplex-related structures (Kato et al., 2002).

  • Pyr10 is used in the development of antimalarial activities and binding affinities to wild type and mutant dihydrofolate reductases from Plasmodium falciparum (Sirichaiwat et al., 2004).

  • In the environmental context, Pyr10 is involved in the degradation of pollutants like pyrene. Genomic analysis of Mycobacterium species PYR10 has provided insights into pyrene degradation pathways (Kim et al., 2018).

  • Pyr10 has applications in genetic engineering, specifically in targeted gene deletion and insertion, as demonstrated in studies with the psychrotrophic bacterium Shewanella livingstonensis Ac10 (Ito et al., 2016).

  • Pyr10 has shown differential modulation of TWIK-related K+ channels and TWIK-related acid-sensitive K+ channel 2 (TASK-2) activity, indicating potential applications in the study of ion channels and cellular signaling (Kim et al., 2016).

  • In biomedical research, pyrene-labelled cholesterol esters like Pyr10CE are used to observe the degradation of low-density lipoprotein-derived cholesterol esters in lysosomes, offering insights into lipid metabolism and related diseases (Lusa et al., 1998).

properties

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3O2S/c1-11-2-8-14(9-3-11)30(28,29)26-12-4-6-13(7-5-12)27-16(18(22,23)24)10-15(25-27)17(19,20)21/h2-10,26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVALMMCIOLXHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TPRC3 Channel Inhibitor III, Pyr10

CAS RN

1315323-00-2
Record name 1315323-00-2
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